Daunorubicin hydrochloride

Catalog No.
S548607
CAS No.
23541-50-6
M.F
C27H30ClNO10
M. Wt
564 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daunorubicin hydrochloride

CAS Number

23541-50-6

Product Name

Daunorubicin hydrochloride

IUPAC Name

(7R,9R)-9-acetyl-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO10

Molecular Weight

564 g/mol

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m1./s1

InChI Key

GUGHGUXZJWAIAS-YCPWTVMKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Solubility

Soluble (NTP, 1992)

Synonyms

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Mechanism of Action in Cancer Treatment

Daunorubicin's primary mechanism of action against cancer cells involves its interaction with an enzyme called topoisomerase II. This enzyme plays a crucial role in DNA replication and repair. Daunorubicin binds to topoisomerase II, preventing it from performing its function, ultimately leading to DNA damage and cell death (apoptosis) in cancer cells [].

Targeting Cancer Stem Cells

Recent research suggests that daunorubicin may be effective in eliminating cancer stem cells (CSCs) – a subpopulation of cancer cells with self-renewal and tumor-initiating capabilities. Studies have shown that daunorubicin can eliminate these cells, potentially offering a novel strategy for preventing cancer recurrence [].

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190°C. An anti-cancer drug.

Appearance

Red to Dark Red Solid

Melting Point

370 to 374 °F (decomposes) (NTP, 1992)

UNII

UD984I04LZ

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (58.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (41.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (54.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (44%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (98.67%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (45.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Ade
Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate
ADE is used to treat: Acute myeloid leukemia in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Daunorubicin Hydrochloride is the hydrochloride salt of an anthracycline antineoplastic antibiotic with therapeutic effects similar to those of doxorubicin. Daunorubicin exhibits cytotoxic activity through topoisomerase-mediated interaction with DNA, thereby inhibiting DNA replication and repair and RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

67463-64-3
72402-72-3
70629-85-5
76793-43-6
63950-07-2
23541-50-6

Wikipedia

Daunorubicin hydrochloride

Use Classification

Human drugs -> Orphan -> Vyxeos liposomal (previously known as Vyxeos) -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types